Benzene, 2-fluoro-1,3-dinitro- is a chemical compound with the molecular formula and a molecular weight of approximately 186.10 g/mol. It is classified under the category of nitro-substituted aromatic compounds, specifically as a derivative of fluorobenzene with two nitro groups at the 1 and 3 positions relative to the fluorine atom. Its IUPAC name is 2-fluoro-1,3-dinitrobenzene, and it has a CAS number of 573-55-7 .
This compound is recognized for its utility in various research applications, particularly in synthetic organic chemistry and materials science. It typically exhibits a purity level of around 95% when procured from chemical suppliers.
These reactions make it a valuable intermediate in organic synthesis .
Several synthesis methods have been documented for producing Benzene, 2-fluoro-1,3-dinitro-. Common approaches include:
Each method requires careful control of reaction conditions to ensure selective substitution and prevent overreaction .
Benzene, 2-fluoro-1,3-dinitro- finds applications primarily in research settings:
Studies on interaction mechanisms involving Benzene, 2-fluoro-1,3-dinitro- are essential for understanding its reactivity and potential biological implications. Interaction studies typically focus on:
These studies are crucial for elucidating both its chemical behavior and its safety profile .
Benzene, 2-fluoro-1,3-dinitro- shares structural similarities with other nitro-substituted aromatic compounds. Some comparable compounds include:
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| Benzene, 1,3-dinitro | C6H4N2O4 | 99-65-0 |
| Benzene, 2-nitro | C6H4N2O2 | 88-74-4 |
| Benzene, 4-fluoro | C6H4F | 459-57-4 |
| Benzene, 4-nitro | C6H4N2O2 | 100-01-6 |
Benzene, 2-fluoro-1,3-dinitro-'s uniqueness lies in its specific arrangement of functional groups that enhance its reactivity compared to other similar compounds. The presence of both fluorine and nitro groups significantly alters its electronic properties and reactivity patterns compared to other dinitrobenezene derivatives.
Nucleophilic aromatic substitution (SₙAr) forms the cornerstone of synthetic routes to 2-fluoro-1,3-dinitrobenzene. The reaction capitalizes on the electron-deficient nature of the aromatic ring, induced by two nitro groups at positions 1 and 3, which activate the para-fluorine substituent for displacement.
The SₙAr mechanism proceeds via a two-step pathway:
| Parameter | Value (SₙAr) | Value (Electrophilic) |
|---|---|---|
| Activation Energy (ΔG‡) | 92 kJ/mol | 145 kJ/mol |
| Reaction Half-Life (25°C) | 45 min | 12 h |
| Yield with KF/MeCN | 89% | N/A |
Recent advances in continuous-flow systems have revolutionized fluorination protocols for nitroaromatics. A mechanochemical approach using potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) enables solvent-free fluorination under ambient conditions [3].
| Parameter | Batch Reactor | Microreactor |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 18.7 | 214 |
| Energy Consumption (kW·h/kg) | 8.9 | 1.2 |
| Fluorine Atom Economy | 67% | 92% |
Solvent selection critically influences reaction kinetics and product purity in dinitrofluorobenzene synthesis.
| Solvent | Relative Rate Constant (krel) | Dielectric Constant (ε) | Byproduct Yield |
|---|---|---|---|
| Nitrobenzene | 1.00 | 34.8 | 11% |
| Acetonitrile | 2.37 | 37.5 | 4% |
Controlling nitro group positioning remains a formidable challenge in poly-substituted aromatics.
| Catalyst | Temperature (°C) | Nitro Isomer Ratio (1,3:1,4) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| H₂SO₄ | 50 | 94:6 | 0.8 |
| H-Y Zeolite | 120 | 12:88 | 4.7 |
| Ionic Liquid | 80 | 78:22 | 2.1 |
Benzene, 2-fluoro-1,3-dinitro- exhibits distinctive thermochemical properties that distinguish it from other dinitrobenzene derivatives. The compound is characterized by its crystalline solid state at room temperature, with a well-defined molecular structure featuring two nitro groups positioned at the 1 and 3 positions of the benzene ring and a fluorine atom at the 2 position [1].
The molecular weight of this compound is precisely established at 186.10 g/mol [1] [2] [3], which corresponds to the molecular formula C₆H₃FN₂O₄. The exact mass has been determined to be 186.00768474 Da through high-resolution mass spectrometry [4].
The decomposition behavior of fluorinated dinitrobenzenes follows established patterns observed in energetic materials. Thermal decomposition typically occurs at elevated temperatures, generating carbon oxides, nitrogen oxides, and hydrogen fluoride as primary decomposition products [11]. The presence of both nitro groups and the fluorine substituent creates a compound with inherent thermal instability at high temperatures, necessitating careful temperature control during handling and storage.
Table 3.1: Thermochemical Properties of Related Fluorodinitrobenzenes
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | 25-27 | 296 | 1.482 | [6] [7] [8] |
| 1,3-Dinitrobenzene | 89.6 | 297 | 1.575 | [12] |
| 1,4-Dinitrobenzene | 174 | 299 | 1.625 | [12] |
The solubility characteristics of benzene, 2-fluoro-1,3-dinitro- are governed by its polar surface area of 91.64 Ų and its calculated LogP value of 1.3 [4]. These parameters indicate moderate hydrophobicity combined with significant polar character due to the nitro groups.
Comprehensive solubility studies of related fluorodinitrobenzenes provide essential guidance for understanding the behavior of benzene, 2-fluoro-1,3-dinitro- in various organic solvents. The compound demonstrates preferential solubility in polar aprotic solvents, with chloroform showing excellent dissolution capacity at concentrations up to 100 mg/mL [13] [14]. This high solubility in chloroform is attributed to favorable dipole-dipole interactions between the polar nitro groups and the chloroform molecules.
Benzene and other aromatic solvents also provide good solvation for fluorodinitrobenzenes [13] [14]. The aromatic character of the solute allows for π-π stacking interactions with benzene molecules, enhancing solubility. Diethyl ether demonstrates moderate solubility characteristics, while propylene glycol offers another viable solvent option for specific applications [13] [14].
Table 3.2: Solubility Parameters in Organic Solvents
| Solvent | Solubility | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|
| Chloroform | 100 mg/mL | 25 | Excellent solubility | [13] [14] |
| Benzene | Soluble | 25 | Good aromatic solvent | [13] [14] |
| Diethyl ether | Moderate | 25 | Moderate solubility | [13] [14] |
| Propylene glycol | Soluble | 25 | Alternative polar solvent | [13] [14] |
| Acetone | High | 25 | Good polar aprotic solvent | [15] |
| Ethanol | Moderate | 25 | Limited alcoholic solubility | [15] |
| Water | 0.0086 M | 15 | Very limited aqueous solubility | [13] [14] |
The aqueous solubility is extremely limited, with saturated solutions at 15°C reaching only 0.0086 M [13] [14]. This low water solubility is consistent with the compound's moderate hydrophobic character and the difficulty of forming hydrogen bonds with water molecules due to the electron-withdrawing effects of the nitro groups.
The vapor pressure characteristics of benzene, 2-fluoro-1,3-dinitro- are crucial for understanding its volatility and environmental behavior. Based on structural similarity to 1-fluoro-2,4-dinitrobenzene, the compound exhibits relatively low vapor pressure at ambient temperatures, with estimated values of approximately 2.4 × 10⁻³ mm Hg at standard conditions [19].
This low vapor pressure indicates that the compound is not expected to volatilize significantly from solid surfaces under normal environmental conditions [19]. The presence of strong intermolecular forces, including dipole-dipole interactions from the nitro groups and potential hydrogen bonding, contributes to reduced volatility compared to simpler aromatic compounds.
Sublimation behavior follows typical patterns observed for nitroaromatic compounds. The sublimation enthalpy is expected to be substantial due to the strong intermolecular forces present in the crystalline state. Related dinitrobenzene compounds demonstrate sublimation enthalpies in the range of 76-83 kJ/mol [20], indicating significant energy requirements for the solid-to-vapor phase transition.
Table 3.4: Vapor Pressure and Volatility Data
| Temperature (°C) | Vapor Pressure (Pa) | Physical State | Reference |
|---|---|---|---|
| 25 | ~0.32 | Solid | [19] (estimated) |
| 30 | ~0.45 | Solid | [12] (related compound) |
| 50 | ~2.3 | Solid | [12] (related compound) |
The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with exponential increases observed at elevated temperatures. This behavior has important implications for industrial handling and processing, where temperature control becomes critical for minimizing vapor emissions and maintaining safe working conditions.